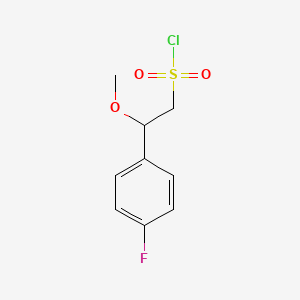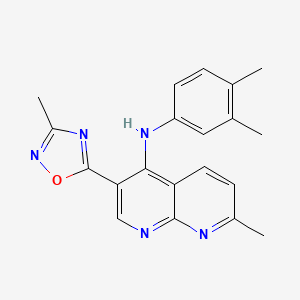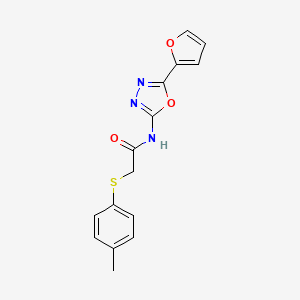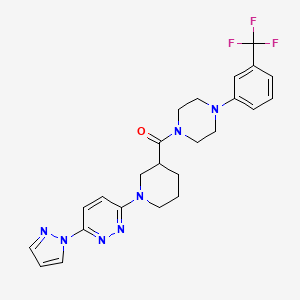
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 405219-34-3 . It has a molecular weight of 222.67 . It appears as a powder .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride” is represented by the InChI code: 1S/C8H8ClFO2S/c9-13(11,12)6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 . The compound has a molecular weight of 222.67 .Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride” is a powder . It has a molecular weight of 222.67 and is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Proton Exchange Membranes
A study by Kim, Robertson, and Guiver (2008) explored the use of sulfonated side-chain grafting units, derived from sulfonated 4-fluorobenzophenone (FBP) and related compounds, in the development of proton exchange membranes for fuel cells. The sulfonated polymers demonstrated good properties as polyelectrolyte membrane materials, showing high proton conductivity useful in fuel cell applications (Kim, Robertson, & Guiver, 2008).
Carbohydrate Chemistry
Spjut, Qian, and Elofsson (2010) synthesized the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group to protect hydroxyl groups in carbohydrate chemistry. The Fsec group demonstrated stability under acidic conditions and was successfully used in the synthesis of 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).
Fuel Cell Applications
Wang et al. (2012) synthesized new monomers for poly(arylene ether sulfone) proton exchange membranes, incorporating methoxyphenyl groups derived from bis(4-fluorophenyl)sulfone. These membranes displayed high proton conductivities and low methanol permeabilities, indicating their potential in fuel cell applications (Wang et al., 2012).
Sulfonyl Chloride Synthesis
Kim, Ko, and Kim (1992) developed a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides, including those derived from 4-fluorophenyl compounds, offering a valuable approach for creating these important intermediates in organic synthesis (Kim, Ko, & Kim, 1992).
Synthesis of Sulfonated Block Copolymers
Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups for fuel cell applications. These copolymers, derived in part from bis(4-fluorophenyl)sulfone, showed promising proton conductivity and mechanical properties, making them suitable for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2-methoxyethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO3S/c1-14-9(6-15(10,12)13)7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJARSQDOLJBOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)C1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | |
CAS RN |
1781100-57-9 |
Source


|
| Record name | 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4S)-4-Hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2380140.png)
![Cyclopropyl[3-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2380142.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2380143.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2380156.png)